molecular formula C14H9Cl2N3O2S B8590770 2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B8590770
M. Wt: 354.2 g/mol
InChI Key: LZOSAGXRTVFGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H9Cl2N3O2S and its molecular weight is 354.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9Cl2N3O2S

Molecular Weight

354.2 g/mol

IUPAC Name

2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-5-1-4-8-12(9)22(20,21)19-14-13(16)17-10-6-2-3-7-11(10)18-14/h1-8H,(H,18,19)

InChI Key

LZOSAGXRTVFGGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the presence of potassium carbonate (625 mg), 2,3-dichloroquinoxaline (275 mg) and 2-chlorobenzenesulfonamide (264 mg) were allowed to react in the solution of dimethylformamide (4 mL) for 3 hours at 90° C. To the reaction mixture, water and hydrochloric acid were added and extracted with ethyl acetate. The residue was washed with a saturated aqueous solution of sodium chloride, dried with anhydrous magnesium sulfate and concentrated to obtain the title compound (493 mg) having the following physical data.
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
275 mg
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reactant
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264 mg
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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solvent
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4 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

According to the step of Example 6-1, by use of 2,3-dichloroquinoxaline (5.00 g, 25.1 mmol) dissolved in dimethyl sulfoxide (100 mL), 2-chlorobenzene-1-sulfonamide (4.81 g, 25.1 mmol) and potassium carbonate (3.47 g, 25.1 mmol), the mixture was stirred and reacted at 150° C. for 3 hours. Then, slurry purification was performed using diisopropyl ether, to give 2-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (Compound AD) (8.30 g, yield: 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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